molecular formula C6H4FN3S B1291917 5-Fluorothiazolo[5,4-b]pyridin-2-amine CAS No. 865663-86-1

5-Fluorothiazolo[5,4-b]pyridin-2-amine

Cat. No. B1291917
Key on ui cas rn: 865663-86-1
M. Wt: 169.18 g/mol
InChI Key: JBWXDFVOMBJLLP-UHFFFAOYSA-N
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Patent
US08309577B2

Procedure details

6-Fluoropyridin-3-amine (4 g, 35.7 mmol) was added to a 3-neck flask containing a mechanically stirred suspension of potassium rhodanate (27.7 g, 285 mmol) in acetic acid (89 mL) at 0° C. The flask was then fitted with an addition funnel charged with bromine (5.70 mL, 111 mmol) in acetic acid (29.7 mL). The bromine solution was added over 30 min and the solution turned into a viscous yellow mixture. After bromine addition was complete, the reaction mixture was allowed to warm to ambient temperature and stirred for 16 h. Water (30 mL) was added and the mixture was heated to 85° C. for 20 min before the solids were filtered and washed with water and methanol to give 5-fluorothiazolo[5,4-b]pyridin-2-amine (4.18 g, 24.71 mmol, 69.2% yield) as a yellow solid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
potassium rhodanate
Quantity
27.7 g
Type
reactant
Reaction Step Two
Quantity
89 mL
Type
solvent
Reaction Step Two
Quantity
5.7 mL
Type
reactant
Reaction Step Three
Quantity
29.7 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1.[C:9]([S-:11])#[N:10].[K+].BrBr.O>C(O)(=O)C>[F:1][C:2]1[N:7]=[C:6]2[S:11][C:9]([NH2:10])=[N:8][C:5]2=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
FC1=CC=C(C=N1)N
Step Two
Name
potassium rhodanate
Quantity
27.7 g
Type
reactant
Smiles
C(#N)[S-].[K+]
Name
Quantity
89 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
5.7 mL
Type
reactant
Smiles
BrBr
Name
Quantity
29.7 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Six
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing
CUSTOM
Type
CUSTOM
Details
The flask was then fitted with an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 85° C. for 20 min before the solids
Duration
20 min
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with water and methanol

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=CC=C2C(=N1)SC(=N2)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 24.71 mmol
AMOUNT: MASS 4.18 g
YIELD: PERCENTYIELD 69.2%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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